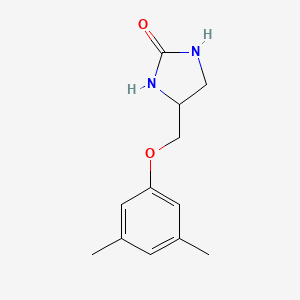
MT7 – Muscarinic Toxin 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Muscarinic toxin 7 (MT7 – m1-toxin 1) has been isolated from the venom of the green mamba (Dendroaspis Angusticeps). MT7 potently blocks M1-subtype of muscarinic acetylcholine receptors at a subnanomolar affintiy. Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the metabotropic effects of acetylcholine. M1-type muscarinic acetylcholine receptors are well known therapeutic targets to improve cognitive functions in patients with Alzheimer disease. Contrary to many ligands that target mAChRs (pirenzepine, carbamoylcholine chloride, 4-DAMP or atropine), MT7 is the most selective M1-subtype antagonist as it is about 10,000 times more selective for M1-subtype than other subtypes. MT7 toxin is an ideal tool to identify the muscarinic receptor subtype expression in tissues for example. MT7 toxin belongs to the three finger toxin family such as rho-Da1a.
Scientific Research Applications
Interaction with Muscarinic Receptors
Muscarinic toxin 7 (MT7) is known for its high selectivity and potent antagonism towards the M1 subtype of muscarinic receptors. Studies have demonstrated that MT7 can effectively destabilize agonist-occupied muscarinic M1 receptors, indicating its potential utility in exploring receptor dynamics and signaling pathways. For instance, Olianas et al. (2004) investigated the action of MT7 on agonist-occupied M1 receptors, finding that MT7 rapidly blocked acetylcholine-stimulated binding and inositol phosphate accumulation, revealing insights into receptor activation and deactivation processes (Olianas et al., 2004).
Allosteric Modulation
MT7's unique binding properties have made it a valuable tool for studying allosteric modulation of receptors. Research has shown that MT7 interacts with specific allosteric sites on the muscarinic M1 receptor, offering a novel perspective on receptor-ligand interactions. Fruchart‐Gaillard et al. (2006) conducted studies to measure the affinity constants of MT7 for the muscarinic M1 receptor, revealing strong negative cooperativity between this allosteric toxin and N-methyl scopolamine, and highlighting MT7's potential in studying allosterism at muscarinic receptors (Fruchart‐Gaillard et al., 2006).
Role in Receptor Selectivity
Further research into MT7 has provided insights into the mechanisms of receptor selectivity. Studies using site-directed mutagenesis have identified specific amino acid residues in muscarinic receptors that are crucial for the high-affinity binding of MT7, offering avenues for the design of receptor-selective ligands. Kukkonen et al. (2004) found that certain residues in the extracellular loops of muscarinic receptors are important for MT7 binding, suggesting prospects for developing selective ligands (Kukkonen et al., 2004).
Potential Therapeutic Applications
MT7's receptor-specific actions have implications for therapeutic applications, particularly in conditions where muscarinic receptor modulation is beneficial. For example, Olianas et al. (2000) found that MT7 acts as a selective noncompetitive antagonist of muscarinic M1 receptors, providing a framework for potential therapeutic applications in neurological disorders where M1 receptor modulation is a key factor (Olianas et al., 2000).
properties
Molecular Formula |
C322H484N90O98S9 |
|---|---|
Molecular Weight |
7472.53 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: LTC3VKSNSIWFPTSEDC17PDGQNLC24FKRWQYISPRMYDFTRGC42AATC46PKAEYRDVINC57C58GTDKC63NKDisulfide bonds: Cys3-Cys24, Cys17-Cys42, Cys46-Cys57, Cys58-Cys63Length (aa): 65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



